molecular formula C17H20N2O5S B4745807 N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4745807
M. Wt: 364.4 g/mol
InChI Key: APEGJCYTJUZLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as MSA-1, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt, which is required for its activation. This prevents the recruitment of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, downstream signaling events that are dependent on PKB/Akt activation are inhibited, leading to cell death or growth arrest.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit tumor growth in mice models of breast and lung cancer. In addition, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to improve glucose metabolism in obese mice, suggesting potential applications in the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its specificity for the PKB/Akt pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. In addition, the mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For the study of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide include the development of more potent and selective inhibitors of the PKB/Akt pathway. In addition, the potential applications of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in the treatment of cancer, diabetes, and other diseases should be further explored. The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide should also be studied in more detail, to better understand how it inhibits the PKB/Akt pathway. Finally, the solubility and stability of N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide should be improved, to increase its efficacy in experiments.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to be a potent inhibitor of the PKB/Akt signaling pathway in various cell lines and animal models. This pathway is involved in many cellular processes, including cell growth, survival, and metabolism. Dysregulation of the PKB/Akt pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-(2,4-dimethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has potential applications in the study of these diseases and the development of new therapies.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-11-9-12(5-7-14(11)19-25(4,21)22)17(20)18-15-8-6-13(23-2)10-16(15)24-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEGJCYTJUZLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.